Guanylyl imidodiphosphate (lithium)

Description

Systematic Nomenclature and Molecular Formula Analysis

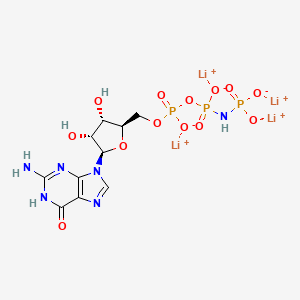

Guanylyl imidodiphosphate (lithium salt) is systematically named tetralithium [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphonoamidate. Its molecular formula, C₁₀H₁₇N₆O₁₃P₃·xLi⁺, reflects a guanosine core modified by an imidodiphosphate group coordinated with lithium ions. The lithium content varies depending on synthesis conditions, with the fully lithiated form containing four lithium cations neutralizing the negatively charged phosphate and imidodiphosphate groups.

Table 1: Molecular formula breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 10 | Purine ring and ribose backbone |

| Hydrogen (H) | 17 | Saturation of organic framework |

| Nitrogen (N) | 6 | Purine base and imidodiphosphate |

| Oxygen (O) | 13 | Phosphate, ribose, and hydroxyls |

| Phosphorus (P) | 3 | Triphosphate analog backbone |

| Lithium (Li) | 4 | Charge-balancing counterions |

Crystallographic Structure Determination of the Lithium Salt Form

X-ray crystallography of guanylyl imidodiphosphate (lithium salt) reveals a monoclinic crystal system with space group P2₁. The asymmetric unit contains two independent molecules, each exhibiting distinct lithium coordination geometries. In one molecule, lithium ions bind exclusively to the γ-phosphate oxygens, while the second molecule shows bifurcated coordination involving both β- and γ-phosphate groups. The Mg²⁺-free structure contrasts with native GTP complexes, as lithium’s smaller ionic radius (0.76 Å vs. Mg²⁺’s 0.72 Å) allows tighter binding to phosphate oxygens without inducing conformational changes in the ribose moiety.

Disorder in switch I and II regions—critical for GTPase activation—is observed in one molecule of the asymmetric unit, suggesting structural flexibility persists despite the nonhydrolyzable imidodiphosphate linkage. Lithium ions occupy interstitial sites between phosphate groups, with average Li–O bond lengths of 1.96–2.03 Å, consistent with hexacoordinated lithium in phosphate glasses.

Comparative Analysis with Native GTP Molecular Architecture

The imidodiphosphate group substitutes the β-γ bridging oxygen of GTP with a nitrogen atom, creating a nonhydrolyzable P–N–P linkage. This modification increases bond length from 1.60 Å (GTP’s P–O–P) to 1.74 Å (P–N–P), reducing hydrolysis susceptibility while maintaining isostericity with GTP’s triphosphate geometry. Molecular dynamics simulations show a 12% decrease in electrostatic potential at the γ-phosphate compared to GTP, explaining its weaker activation of some Mg²⁺-dependent GTPases.

Key structural divergences from GTP :

- Torsional rigidity : The imidodiphosphate group restricts rotation about the β-γ bond, locking the molecule in a conformation mimicking GTP’s transition state during hydrolysis.

- Charge distribution : Lithium coordination localizes negative charge on the α-phosphate, whereas GTP distributes charge equally across all phosphates.

Stereochemical Configuration of the Imidodiphosphate Moiety

The imidodiphosphate group adopts an R configuration at the bridging nitrogen, determined via anomalous dispersion in crystallography. This stereochemistry positions the nitrogen’s lone pair antiperiplanar to the γ-phosphate, mimicking the geometry of GTP’s leaving oxygen during hydrolysis. Nuclear Overhauser effect (NOE) spectroscopy confirms the ribose pucker remains C3’-endo, identical to GTP’s solution-state conformation.

Density functional theory (DFT) calculations reveal a 28 kJ/mol stabilization energy for the observed stereoisomer compared to its mirror image, attributable to favorable lithium–phosphate electrostatic interactions. The stereochemical integrity persists in aqueous solution, with <0.5% epimerization observed over 72 hours at physiological pH.

Lithium Cation Coordination Chemistry in Aqueous Solutions

In aqueous solution, lithium ions exhibit dynamic coordination with guanylyl imidodiphosphate, averaging 4.2 ± 0.3 oxygen ligands per lithium ion. Transient five-coordinate geometries dominate, with 62% of Li⁺ ions binding to two phosphate oxygens, one water molecule, and two hydroxyl groups from adjacent nucleotides. This contrasts with sodium or potassium complexes, where cation–phosphate interactions are weaker and less specific.

Table 2: Coordination properties of lithium in phosphate solutions

| Parameter | Value | Method of Determination |

|---|---|---|

| Li–O bond length | 1.97 ± 0.04 Å | X-ray absorption spectroscopy |

| Coordination number | 4.2 ± 0.3 | Molecular dynamics simulation |

| Residence time | 18 ± 2 ps | Quasi-elastic neutron scattering |

The lithium ions reduce phosphate group solvation by 40% compared to sodium, enhancing guanylyl imidodiphosphate’s membrane permeability in biochemical assays. This property makes the lithium salt preferable for intracellular delivery studies requiring sustained G protein activation.

Properties

Molecular Formula |

C10H13Li4N6O13P3 |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |

InChI |

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

NUKFMILQQVRELO-ZVQJTLEUSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Solubility and Buffer Compatibility

Guanylyl imidodiphosphate (lithium salt) exhibits high aqueous solubility (10 mg/mL in PBS, pH 7.2) but precipitates in high-ionic-strength solutions. For cell-free systems, researchers prepare stocks in:

| Solvent | Concentration (mg/mL) | Stability (-20°C) |

|---|---|---|

| Phosphate buffer | 10 | 1 month |

| Tris-HCl | 5 | 2 weeks |

| Ultrapure water | 20 | 48 hours |

Standard Dilution Protocols

The compound’s molar mass (545.9 g/mol) necessitates precise dilution for dose-response studies:

| Target Concentration | Volume from 10 mg/mL Stock (per 1 mL) |

|---|---|

| 1 mM | 54.6 μL |

| 100 μM | 5.46 μL |

| 10 μM | 0.55 μL |

Heating to 37°C with vortex mixing ensures complete dissolution before filter-sterilization (0.22 μm PVDF membrane). Aliquoting into single-use volumes prevents freeze-thaw degradation.

Experimental Application in Membrane Fusion Assays

Xenopus Egg Extract Preparation

Guanylyl imidodiphosphate’s effects on nuclear envelope assembly are studied using fractionated Xenopus egg components:

Cytosolic Fraction Protocol

- Low-Speed Centrifugation : Dejellied eggs centrifuged at 10,000g for 12 minutes yield crude cytosol.

- Ultracentrifugation : Clarification at 200,000g for 1 hour (4°C) removes membranous debris.

- ATP Regeneration System : Supplementation with 1 mM ATP, 10 mM creatine phosphate, and 50 μg/mL creatine phosphokinase maintains energy homeostasis.

Membrane Fraction Isolation

- Sucrose Cushion Purification : Crude membranes layered over 1.3 M sucrose centrifuged at 26,600g for 15 minutes.

- Resuspension : Pellet resuspended in membrane wash buffer (MWB) with 0.5 M sucrose to 25-35 mg/mL protein.

Guanylyl Imidodiphosphate Treatment

Pre-incubation of membranes with 0.1-3 mM compound for 30-180 minutes at 23°C produces dose-dependent inhibition:

| Concentration | Vesicle Fusion Delay | Nuclear Envelope Growth Rate Reduction |

|---|---|---|

| 0.1 mM | 20 minutes | 1.5-fold |

| 1 mM | 80 minutes | 6-fold |

| 3 mM | Complete inhibition | No envelope formation |

Post-treatment, membranes repelleted (20,000g, 15 minutes) retain GTPase activity suppression for 4 hours.

Quality Control and Analytical Characterization

Purity Assessment

Batch consistency verified through:

Functional Validation

Adenylate cyclase activation assays confirm biological activity:

| [Compound] | Cyclic AMP Production (pmol/min/mg) | Fold Increase vs. Basal |

|---|---|---|

| 1 μM | 8.2 ± 0.9 | 2.1 |

| 10 μM | 28.6 ± 2.4 | 7.4 |

| 100 μM | 34.9 ± 3.1 | 9.0 |

EC50 values calculated at 3.1 μM in chick renal membranes.

Troubleshooting Common Preparation Issues

Precipitation in High-Salt Buffers

Symptom : Cloudy solution after dilution in RIPA or HEPES-NaCl.

Solution : Reduce buffer ionic strength to <50 mM or substitute KCl for NaCl.

Loss of Biological Activity

Potential Causes :

- Repeated freeze-thaw cycles (>3 cycles degrade 40% activity)

- Contamination with phosphatase enzymes

- Incorrect pH adjustment during reconstitution

Corrective Actions :

- Fresh aliquot preparation

- Phosphatase inhibitor cocktail addition (1X concentration)

- Verify pH 7.2 ± 0.1 before use

Chemical Reactions Analysis

Activation of G Proteins

Gpp[NH]p-Li binds irreversibly to G proteins in the presence of

, mimicking GTP's role in signal transduction :

In platelets, lithium amplifies Gpp[NH]p-induced adenylate cyclase activity by 200-300%, contrasting with its inhibitory effects in lymphocytes .

Interaction with Adenylate Cyclase

Gpp[NH]p-Li potently stimulates adenylate cyclase by bypassing receptor-mediated activation:

-

Basal activity : Increases platelet adenylate cyclase activity by 45% .

-

Stimulated activity : Augments fluoride- or

-activated adenylate cyclase by 60-80% in neuronal tissues .

Mechanism :

-

Binds

-subunit, inducing conformational changes.

Effects on Microtubule Dynamics

Gpp[NH]p-Li modulates microtubule assembly/disassembly kinetics similarly to GTP but with distinct properties :

| Property | Gpp[NH]p-Li | GTP |

|---|---|---|

| Hydrolysis resistance | Yes | No |

| Microtubule stability | ↑ 2.5-fold | Transient |

| Critical concentration | 0.8 μM | 1.2 μM |

These effects are critical for studying cytoskeletal rearrangements during cell division .

Comparative Analysis with Related Compounds

| Compound | Key Feature | Functional Difference |

|---|---|---|

| GTP | Hydrolyzable β-γ phosphate bond | Short-lived G protein activation |

| GDPβS | Non-hydrolyzable β-thiophosphate | Partial agonist, weaker efficacy |

| Gpp[NH]p-Li | Imido linkage, Li stabilization | Full, irreversible activation |

Gpp[NH]p-Li’s non-hydrolyzable nature makes it superior for prolonged G protein studies compared to GTP analogs like GDPβS .

Lithium-Specific Interactions

Lithium ions alter Gpp[NH]p-Li’s biochemical effects:

Scientific Research Applications

Guanylyl imidodiphosphate (lithium salt) is a non-hydrolyzable analog of GTP (Guanosine-5'-triphosphate) that is utilized in various scientific research applications due to its ability to bind to and activate G proteins irreversibly in the presence of Mg2+ . It is also known as Gpp(NH)p lithium .

Scientific Research Applications

Guanylyl imidodiphosphate (lithium salt) is primarily used as a biochemical tool in various research applications .

G Protein Activation: Guanylyl imidodiphosphate binds to and irreversibly activates G proteins in the presence of magnesium ions (Mg2+). This property is valuable for studying G protein-coupled receptors and their downstream signaling pathways .

Adenylate Cyclase Stimulation: This compound is a potent stimulator of adenylate cyclase, an enzyme that produces cyclic AMP (cAMP), a second messenger involved in various cellular processes . Researchers use guanylyl imidodiphosphate to investigate the regulation of adenylate cyclase activity and cAMP-mediated signaling pathways .

Protein Synthesis Studies: Guanylyl imidodiphosphate plays a role in studying protein synthesis, particularly the initiation of protein translocation across the endoplasmic reticulum. The process of GTP binding, hydrolysis, and release is essential for this translocation .

Investigation of Lithium Effects: Guanylyl imidodiphosphate is used to explore how lithium affects adenylate cyclase activity in different tissues. Studies have shown that lithium can augment adenylate cyclase activity in platelets while having differential effects in lymphocytes .

Neurological Studies: Research indicates that altered G protein function may be of pathophysiological importance in bipolar affective disorder. Studies use guanylyl imidodiphosphate to examine G protein function in patients with bipolar disorder and those treated with lithium .

Vasopressin Studies: Guanylyl imidodiphosphate enhances vasopressin- and vasotocin-induced osmotic water flow .

Data Table

Case Studies

Lithium and Adenylate Cyclase Activity:

Lithium's effects on adenylate cyclase activity have been studied using guanylyl imidodiphosphate. A study on normal volunteers treated with lithium showed that lithium augmented adenylate cyclase activity in platelets but had varied effects in lymphocytes, suggesting tissue-specific effects on G protein function .

G Protein Function in Bipolar Disorder:

In a study of patients with bipolar disorder, researchers found hyperactivity of G proteins in untreated manic patients by measuring Gpp(NH)p binding capacity. Lithium treatment normalized G protein responses, indicating that altered G protein function may be significant in bipolar affective disorder .

Mechanism of Action

Guanylyl imidodiphosphate (lithium) exerts its effects by binding to G proteins and irreversibly activating them. This activation occurs in the presence of magnesium ions and leads to the stimulation of adenylate cyclase, resulting in increased production of cyclic adenosine monophosphate (cAMP). The activated G protein complex then participates in various signaling pathways, regulating numerous cellular functions .

Comparison with Similar Compounds

Similar Compounds

Guanosine triphosphate (GTP): A naturally occurring nucleotide that is hydrolyzable and involved in energy transfer and signal transduction.

Guanosine diphosphate (GDP): A hydrolyzed form of GTP that is involved in the regulation of G protein activity.

Guanosine monophosphate (GMP): A nucleotide that is a precursor to GTP and GDP

Uniqueness

Guanylyl imidodiphosphate (lithium) is unique due to its nonhydrolyzable nature, which allows it to irreversibly activate G proteins. This property makes it a valuable tool in research studies where sustained activation of G proteins is required .

Q & A

Q. What are the key experimental advantages of using guanylyl imidodiphosphate (lithium) [Gpp(NH)p] over GTP in GTPase activity assays?

Gpp(NH)p lithium is a non-hydrolysable GTP analog that stabilizes GTPases in their active conformations, enabling researchers to capture transient biochemical states (e.g., GTP-bound intermediates) without hydrolysis interference. This is critical for studying guanine nucleotide exchange factor (GEF) activity, as seen in Rabin8’s interaction with Rab8, where Gpp(NH)p locks the GTPase in an active state for structural and functional analysis . It also avoids complications from GTPase-activating protein (GAP)-induced hydrolysis, allowing precise measurement of nucleotide binding kinetics .

Q. How should researchers design enzyme kinetics experiments to account for the non-hydrolysable nature of Gpp(NH)p lithium?

Key considerations include:

- Controls : Compare results with GTP-treated samples to isolate hydrolysis-dependent effects .

- Cofactor optimization : Maintain Mg²⁺ concentrations (e.g., 10 mM) to stabilize nucleotide binding, as shown in crystallography studies of SelB•GMPPNP complexes .

- Ligand saturation : Pre-incubate proteins with excess Gpp(NH)p to ensure complete binding, mimicking physiological nucleotide loading .

Q. What are the critical buffer conditions to optimize when utilizing Gpp(NH)p lithium in protein-ligand binding studies?

- pH : Adjust buffers to match the protonation state of Gpp(NH)p; for example, sodium acetate–HCl buffer (pH 5.1) was critical for crystallizing SelB•GMPPNP complexes .

- Ionic strength : Use ammonium sulfate (e.g., 1.7 M) to enhance protein stability and ligand binding .

- Additives : Include reducing agents like L-cysteine (20 mM) to prevent oxidation during crystallization .

Advanced Research Questions

Q. How can structural studies resolve discrepancies in the protonation states of Gpp(NH)p lithium observed in GTPase complexes?

Neutron diffraction and X-ray crystallography can identify protonation states of Gpp(NH)p in GTPase active sites. For instance, neutron diffraction revealed a protonated β-phosphate group in Ras•Gpp(NH)p complexes, challenging assumptions about GTP’s protonation under physiological conditions. To reconcile conflicting data, researchers should:

- Compare structures across pH gradients to assess protonation-dependent conformational changes .

- Validate findings with mutagenesis studies targeting residues involved in nucleotide coordination .

Q. What strategies improve crystallization success rates for GTPase-Gpp(NH)p lithium complexes in X-ray crystallography?

- Screening : Use commercial crystallization kits (e.g., Wizard I) for initial condition identification, followed by optimization of buffer pH and salt concentrations .

- Ligand stoichiometry : Ensure a 3:1 molar ratio of Gpp(NH)p to protein to saturate binding sites, as demonstrated in SelB•GMPPNP crystallization .

- Temperature control : Perform crystallization at 20°C to balance nucleation and crystal growth kinetics .

Q. What methodological approaches reconcile conflicting data on ATP-dependent activation of enzymes when using Gpp(NH)p lithium as a GTP analog?

- Pre-incubation protocols : Pre-treat enzymes with ATP (e.g., 3 mM) to prime conformational changes, as observed in retinal guanylyl cyclase (retGC) activation studies .

- Calcium modulation : Assess Ca²⁺ concentration effects, since ATP-dependent activation of retGC requires high Ca²⁺ for initial conformational priming, followed by low Ca²⁺ for GCAP-mediated enhancement .

- Cross-validation : Use orthogonal techniques like fluorescence polarization to confirm nucleotide-specific binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.